molecular formula C11H10ClNO2S2 B13243359 3-(5-Chloro-2-methoxybenzoyl)-1,3-thiazolidine-2-thione

3-(5-Chloro-2-methoxybenzoyl)-1,3-thiazolidine-2-thione

Cat. No.: B13243359
M. Wt: 287.8 g/mol
InChI Key: JNZZYNUGDQUXHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Chloro-2-methoxybenzoyl)-1,3-thiazolidine-2-thione is a chemical compound known for its unique structure and potential applications in various fields. It features a thiazolidine ring, a benzoyl group with a chlorine and methoxy substituent, and a thione group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chloro-2-methoxybenzoyl)-1,3-thiazolidine-2-thione typically involves the reaction of 5-chloro-2-methoxybenzoic acid with thioamides under specific conditions. One common method includes:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using commercially available starting materials like 5-chlorosalicylic acid and phenethylamine. The process is optimized for high yield and purity, often involving recrystallization steps to ensure the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3-(5-Chloro-2-methoxybenzoyl)-1,3-thiazolidine-2-thione undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to corresponding thiols or amines.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

3-(5-Chloro-2-methoxybenzoyl)-1,3-thiazolidine-2-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-Chloro-2-methoxybenzoyl)-1,3-thiazolidine-2-thione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It targets enzymes and proteins involved in cellular processes, such as DNA synthesis and repair.

    Pathways: It can inhibit or activate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Chloro-2-methoxybenzoyl)-1,3-thiazolidine-2-thione is unique due to its thiazolidine ring and thione group, which confer distinct chemical properties and reactivity compared to other similar compounds. Its specific structure allows for unique interactions with biological targets and diverse applications in research and industry.

Properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2S2/c1-15-9-3-2-7(12)6-8(9)10(14)13-4-5-17-11(13)16/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNZZYNUGDQUXHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2CCSC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.